molecular formula C7H5Br2N B15323487 2,5-Dibromo-3-vinylpyridine

2,5-Dibromo-3-vinylpyridine

Cat. No.: B15323487
M. Wt: 262.93 g/mol
InChI Key: IPQHDFWYVTWMEZ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-vinylpyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms at the 2 and 5 positions and a vinyl group at the 3 position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-vinylpyridine typically involves the bromination of 3-vinylpyridine. One common method is the use of bromine in acetic acid, which selectively brominates the 2 and 5 positions on the pyridine ring. Another approach involves the use of N-bromosuccinimide (NBS) in acetonitrile, which also yields the desired product with high selectivity .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient processes. For example, the bromination of 3-vinylpyridine using bromine in acetic acid can be conducted on a large scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dibromo-3-vinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-vinylpyridine in chemical reactions involves the activation of the bromine atoms and the vinyl group. In substitution reactions, the bromine atoms are activated by nucleophiles, leading to their replacement by other functional groups. In coupling reactions, the vinyl group undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the coupled product .

Comparison with Similar Compounds

Uniqueness: 2,5-Dibromo-3-vinylpyridine is unique due to the presence of the vinyl group, which allows for versatile coupling reactions and the formation of complex conjugated systems. This makes it particularly valuable in the synthesis of materials with specific electronic properties .

Properties

Molecular Formula

C7H5Br2N

Molecular Weight

262.93 g/mol

IUPAC Name

2,5-dibromo-3-ethenylpyridine

InChI

InChI=1S/C7H5Br2N/c1-2-5-3-6(8)4-10-7(5)9/h2-4H,1H2

InChI Key

IPQHDFWYVTWMEZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N=CC(=C1)Br)Br

Origin of Product

United States

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